BenchChemオンラインストアへようこそ!

T 0156 hydrochloride

PDE5 inhibition enzymatic assay cGMP hydrolysis

T 0156 hydrochloride is a highly selective PDE5 inhibitor (IC50 0.23 nM) with a 15.6-fold greater potency and 4.9-fold lower PDE6 off-target activity than sildenafil. This 30-fold selectivity advantage minimizes visual pathway perturbations in chronic dosing studies. It uniquely activates the MAPK/ERK1/2 signaling axis in neural stem cell (NSC) proliferation, a mechanism not engaged by sildenafil, and is validated for PDE5-specific vascular tolerance assays. Ultrapotent low-nM working concentrations reduce solvent (DMSO/EtOH) exposure in sensitive primary and stem cell cultures. Compound is unstable in powder form; order quantities appropriate for immediate stock solution preparation and aliquot storage at -20°C to -80°C in anhydrous DMSO.

Molecular Formula C31H30ClN5O7
Molecular Weight 620.0 g/mol
CAS No. 324572-93-2
Cat. No. B1681853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT 0156 hydrochloride
CAS324572-93-2
Synonyms(2-methylpyridin-4-yl)methyl-4-(3,4,5-trimethoxyphenyl)-8-(pyrimidin-2-yl)methoxy-1,2-dihydro-1-oxo-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride
T-0156
T0156
Molecular FormulaC31H30ClN5O7
Molecular Weight620.0 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC.Cl
InChIInChI=1S/C31H29N5O7.ClH/c1-18-13-19(7-11-32-18)16-36-27(31(38)42-5)25(20-14-22(39-2)28(41-4)23(15-20)40-3)21-8-12-35-29(26(21)30(36)37)43-17-24-33-9-6-10-34-24;/h6-15H,16-17H2,1-5H3;1H
InChIKeyRBJCBXAXUHCWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





T 0156 Hydrochloride (CAS 324572-93-2): A PDE5 Inhibitor with Quantifiable Potency and Selectivity Advantages for Targeted Research Applications


T 0156 hydrochloride is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor belonging to the 2,7-naphthyridine-3-carboxylic acid methyl ester structural class [1]. The compound is the hydrochloride salt form of the active PDE5 inhibitor T-0156, with molecular formula C31H29N5O7·HCl and molecular weight 620.06 g/mol . In enzymatic assays, T 0156 exhibits a PDE5 IC50 of 0.23 nM and demonstrates competitive inhibition of cGMP hydrolysis by PDE5 .

T 0156 Hydrochloride: Why Sildenafil and Generic PDE5 Inhibitors Cannot Be Substituted in Quantitative PDE5/PDE6 Discrimination Studies


PDE5 inhibitors within the same therapeutic class exhibit substantial variation in enzymatic potency, isoform selectivity profiles, and functional tissue effects that preclude simple substitution in research settings. T 0156 demonstrates a 15.6-fold greater potency at PDE5 (IC50 0.23 nM vs 3.6 nM) and a 4.9-fold lower PDE6 inhibitory activity (IC50 56 nM vs 29 nM) compared to sildenafil . This differential translates to functionally distinct outcomes in vivo: at equipotent penile tumescence-enhancing doses, T 0156 produces significantly less electroretinogram perturbation than sildenafil, directly reflecting reduced off-target PDE6 engagement [1]. Furthermore, T 0156 and sildenafil activate divergent downstream signaling pathways in neural stem cell proliferation assays, with sildenafil failing to activate ERK1/2 or alter p27Kip1 levels—mechanisms engaged by T 0156 [2].

T 0156 Hydrochloride: Quantitative Comparative Evidence Guide for Scientific Selection and Procurement Decisions


PDE5 Inhibitory Potency: T 0156 Demonstrates 15.6-Fold Greater PDE5 Inhibition than Sildenafil in Enzymatic Assays

T 0156 hydrochloride exhibits a PDE5 IC50 of 0.23 nM, representing 15.6-fold greater potency than sildenafil (IC50 = 3.6 nM) in the same enzymatic assay system . Both compounds were evaluated for inhibition of cGMP hydrolysis by PDE5 under identical competitive inhibition conditions .

PDE5 inhibition enzymatic assay cGMP hydrolysis potency comparison

PDE6 Selectivity Profile: T 0156 Exhibits 4.9-Fold Lower PDE6 Inhibition than Sildenafil with Superior PDE1-PDE4 Sparing

T 0156 demonstrates substantially reduced PDE6 inhibition (IC50 = 56 nM) compared to sildenafil (IC50 = 29 nM), a 4.9-fold selectivity advantage . More critically, T 0156 exhibits minimal activity against PDE1-PDE4 isoforms with IC50 values >63,000 nM (>10 μM for most isoforms), whereas sildenafil shows measurable inhibition of PDE1-PDE4 with IC50 values >270 nM . The PDE6 selectivity ratio (PDE6 IC50 / PDE5 IC50) is 243 for T 0156 versus 8.1 for sildenafil, representing a 30-fold improvement in the PDE5/PDE6 therapeutic window .

PDE6 selectivity isoform selectivity off-target profiling ocular safety

In Vivo PDE5/PDE6 Functional Discrimination: T 0156 Achieves Equipotent Penile Tumescence with 58% Less ERG Amplitude Reduction than Sildenafil

In anesthetized dogs, T 0156 at 10 μg/kg (i.v.) and sildenafil at 100 μg/kg (i.v.) produced comparable potentiation of pelvic nerve stimulation-induced penile tumescence (T 0156: 181.5 ± 31.1% vs sildenafil: 190.0 ± 37.9%) despite 4.7-fold lower plasma concentration of T 0156 (16.7 ± 1.6 ng/mL vs 78.8 ± 5.3 ng/mL) [1]. At a higher 1000 μg/kg dose, T 0156 reduced ERG positive wave amplitude by only 41.1 ± 8.0% compared to 71.7 ± 3.9% reduction by sildenafil, representing 43% less ERG perturbation [2]. ERG latency increase was also significantly lower with T 0156 (3.9 ± 0.6% vs 14.5 ± 1.4%) [3].

in vivo pharmacology penile tumescence electroretinogram PDE6 functional selectivity canine model

Neural Stem Cell Proliferation: T 0156 Activates ERK1/2-MAPK Pathway Distinct from Sildenafil's Signaling Mechanism

In subventricular zone-derived neural stem cell (NSC) cultures, T 0156 (100 nM), sildenafil (1 μM), and zaprinast (10 μM) all increased NSC proliferation following 6-hour or 24-hour treatment [1]. However, mechanistic divergence was observed: T 0156 and zaprinast increased NSC proliferation via activation of the mitogen-activated protein kinase (MAPK) pathway, whereas sildenafil neither activated ERK1/2 nor altered p27Kip1 levels, indicating engagement of pathways different from those activated by T 0156 [2].

neural stem cells neurogenesis ERK1/2 signaling MAPK pathway cGMP

Vascular Tolerance Prevention: T 0156 Prevents Nitroglycerin Tolerance While PDE3 and PDE4 Inhibitors Show No Effect

In rat aortic ring preparations, pre-exposure to 30 μM nitroglycerin for 90 minutes induced nitrate tolerance, manifesting as reduced relaxation response to nitroglycerin and decreased tissue cGMP levels [1]. Treatment with T 0156 (concentration range 0.1-10 μM) inhibited and prevented the reduced relaxation and cGMP level decreases in tolerant rings [2]. In direct contrast, nitroglycerin-induced tolerance was unaffected by cilostazol (PDE3 inhibitor) and rolipram (PDE4 inhibitor), establishing that tolerance involves PDE5 activity specifically rather than PDE3 or PDE4 isoforms [3].

nitroglycerin tolerance vascular smooth muscle PDE5 isoform specificity cGMP vasodilation

Practical Procurement Consideration: T 0156 Hydrochloride Powder Instability and Solubility Profile

T 0156 hydrochloride demonstrates solubility to 25 mM in DMSO and ethanol with gentle warming, with Sigma-Aldrich reporting solubility of 17.3 mg/mL in DMSO and methanol . The compound is insoluble in water . Multiple vendor technical datasheets note that this compound is unstable in powder form and recommend that other related salt forms be considered for long-term storage . Storage recommendations vary: Tocris specifies desiccation at +4°C, while others recommend -20°C storage [1].

compound stability formulation solubility storage procurement

T 0156 Hydrochloride: Evidence-Backed Research Applications and Procurement Scenarios


PDE5-PDE6 Discrimination Studies Requiring Quantifiable Ocular Safety Margin

T 0156 is the optimal PDE5 inhibitor for experiments where PDE6-mediated off-target effects must be minimized. The compound's 30-fold greater PDE5/PDE6 selectivity ratio versus sildenafil, validated in vivo by 58% lower ERG amplitude reduction at high doses, makes it the preferred tool for dissecting PDE5-specific pharmacology in systems where visual pathway perturbations would confound interpretation [1]. This is particularly critical for chronic dosing studies in animal models where cumulative PDE6 inhibition could alter behavioral or physiological readouts independent of PDE5 engagement.

Neural Stem Cell and Neurogenesis Research Requiring MAPK/ERK Pathway Engagement

T 0156 is specifically indicated for NSC proliferation studies where activation of the MAPK/ERK1/2 signaling axis is a required mechanistic endpoint. Unlike sildenafil, which fails to activate ERK1/2 or modulate p27Kip1 levels in NSC cultures, T 0156 engages the MAPK pathway in a cGMP-dependent manner [2]. Researchers investigating the intersection of PDE5 inhibition, cGMP elevation, and neurogenic signaling should prioritize T 0156 to ensure pathway-appropriate pharmacological interrogation.

Vascular Tolerance and PDE5 Isoform-Specific Pharmacology Models

T 0156 is the validated tool compound for studies examining PDE5-specific contributions to nitrate tolerance and vascular smooth muscle cGMP regulation. The compound's demonstrated efficacy in preventing nitroglycerin-induced tolerance—a functional effect not replicated by PDE3 or PDE4 inhibitors—confirms its utility in experiments requiring isoform-specific PDE5 inhibition without confounding activity at other PDE families [3]. Applications include ex vivo vascular reactivity assays, organ bath pharmacology, and studies of cGMP compartmentalization in vascular tissue.

High-Potency PDE5 Inhibition with Minimal Solvent Interference

T 0156's 15.6-fold greater PDE5 potency versus sildenafil enables working concentrations in the low nanomolar range (0.23 nM IC50), substantially reducing DMSO or ethanol solvent exposure in cell-based assays . This potency advantage is particularly valuable in sensitive primary cell cultures, stem cell differentiation protocols, and long-term treatment studies where solvent toxicity or vehicle effects must be minimized. Procurement planning should account for compound instability in powder form—users should order quantities appropriate for immediate stock solution preparation and aliquot storage at -20°C to -80°C in anhydrous DMSO .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for T 0156 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.